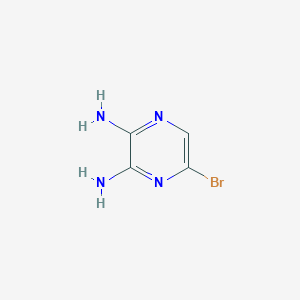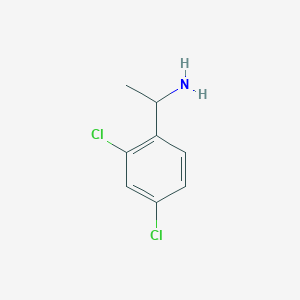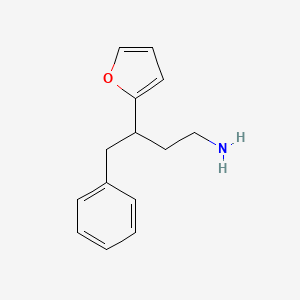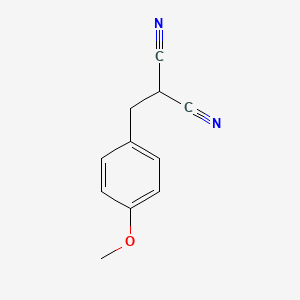
2-(4-甲氧基苄基)丙二腈
描述
2-(4-Methoxybenzyl)malononitrile is an organic compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol . It is characterized by the presence of a methoxybenzyl group attached to a malononitrile moiety. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and materials science .
科学研究应用
2-(4-Methoxybenzyl)malononitrile has several scientific research applications:
作用机制
Target of Action
2-(4-Methoxybenzyl)malononitrile primarily targets enzymes involved in the reduction of carbon-carbon double bonds, such as ene-reductases. These enzymes play a crucial role in various biochemical processes, including the synthesis of fine chemicals and pharmaceutical molecules .
Mode of Action
The compound interacts with its target enzymes by acting as a substrate for ene-reductases. This interaction leads to the reduction of the carbon-carbon double bond in the compound, resulting in the formation of a saturated product. This reduction process is essential for the synthesis of various intermediates used in organic synthesis .
Biochemical Pathways
2-(4-Methoxybenzyl)malononitrile affects pathways involving the reduction of unsaturated compounds. The biocatalytic reduction of the compound by marine-derived fungi, such as Penicillium citrinum, has been shown to produce high yields of the reduced product. This pathway is significant for the production of medicinally active compounds and other fine chemicals .
Pharmacokinetics
These structural features may affect its solubility and stability in biological systems .
Result of Action
At the molecular level, the action of 2-(4-Methoxybenzyl)malononitrile results in the reduction of its carbon-carbon double bond, leading to the formation of a saturated product. This molecular change can have various cellular effects, depending on the specific application and target pathway. For instance, in pharmaceutical synthesis, the reduced product may serve as an intermediate for further chemical modifications .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can significantly influence the action, efficacy, and stability of 2-(4-Methoxybenzyl)malononitrile. For example, the biocatalytic reduction by Penicillium citrinum is optimized under specific conditions that favor enzyme activity and stability. Additionally, the compound’s stability may be affected by exposure to light and oxygen, which can lead to degradation .
准备方法
2-(4-Methoxybenzyl)malononitrile can be synthesized through several methods. One common synthetic route involves the Knoevenagel condensation reaction between 4-methoxybenzaldehyde and malononitrile . This reaction typically requires a base catalyst such as piperidine or pyridine and is carried out in an organic solvent like ethanol or methanol at elevated temperatures . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yield and purity .
化学反应分析
2-(4-Methoxybenzyl)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under appropriate conditions.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
相似化合物的比较
2-(4-Methoxybenzyl)malononitrile can be compared with other similar compounds such as:
2-(4-Bromophenyl)methylene malononitrile: This compound has a bromine atom instead of a methoxy group, which can influence its reactivity and applications.
2-[1-(4-Chlorophenyl)ethylidene]malononitrile: The presence of a chlorine atom in this compound can lead to different chemical properties and uses.
Malononitrile: The simplest form of malononitrile without any substituents, used as a basic building block in organic synthesis.
These comparisons highlight the unique properties and applications of 2-(4-Methoxybenzyl)malononitrile, making it a valuable compound in various scientific and industrial fields.
属性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBXCBXJIZCGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377323 | |
| Record name | 2-(4-methoxybenzyl)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5553-92-4 | |
| Record name | 2-(4-methoxybenzyl)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


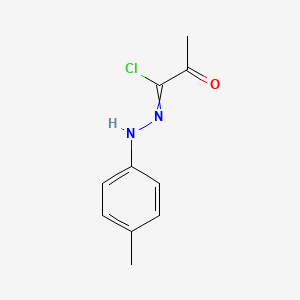
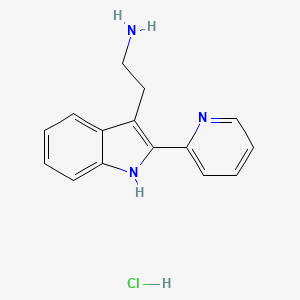
![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)
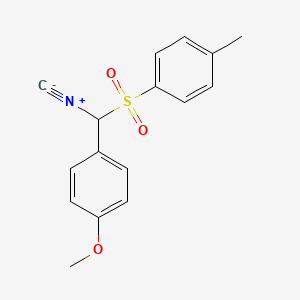
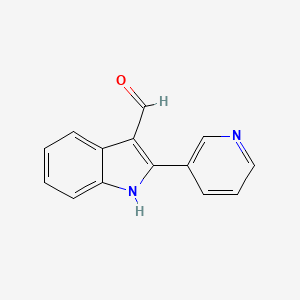
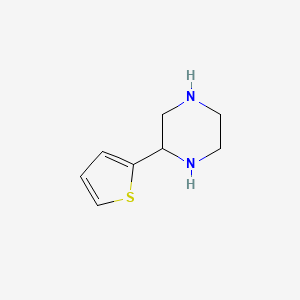

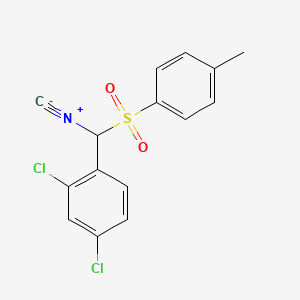
![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)
![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)

